molecular formula C21H24FN3O4 B12421203 Moxifloxacin-d4

Moxifloxacin-d4

Cat. No.: B12421203
M. Wt: 405.5 g/mol
InChI Key: FABPRXSRWADJSP-OUFHMVITSA-N
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Description

Moxifloxacin-d4 is a deuterium-labeled derivative of moxifloxacin, a synthetic fluoroquinolone antibiotic. Moxifloxacin is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The deuterium labeling in this compound is primarily used for pharmacokinetic studies and as an internal standard in analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of moxifloxacin-d4 involves the incorporation of deuterium atoms into the moxifloxacin molecule. This is typically achieved through a multi-step synthesis starting from furo[3,4-b]pyridine-5,7-dione.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled compound. The final product is often purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions

Moxifloxacin-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites and derivatives of moxifloxacin, which are often studied for their pharmacological properties .

Mechanism of Action

Moxifloxacin-d4, like moxifloxacin, exerts its antibacterial effects by inhibiting the enzymes DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, moxifloxacin prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Moxifloxacin-d4

This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and analytical studies. The deuterium atoms provide a distinct mass difference that aids in the accurate quantification and analysis of moxifloxacin in complex biological matrices .

Properties

Molecular Formula

C21H24FN3O4

Molecular Weight

405.5 g/mol

IUPAC Name

7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1/i8D2,10D2

InChI Key

FABPRXSRWADJSP-OUFHMVITSA-N

Isomeric SMILES

[2H]C1([C@@H]2CCCN[C@@H]2C(N1C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)([2H])[2H])[2H]

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O

Origin of Product

United States

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